8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes an allyl group, a chlorophenyl group, and a purine core
Preparation Methods
The synthesis of 8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using 4-chlorophenyl thiol and a suitable leaving group on the purine core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents, appropriate temperatures, and catalysts to facilitate the reactions.
Scientific Research Applications
8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 8-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples include:
Properties
Molecular Formula |
C16H15ClN4O2S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)sulfanyl-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C16H15ClN4O2S/c1-4-9-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)24-11-7-5-10(17)6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
YAWPILXOOQWOCO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=C(C=C3)Cl)CC=C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=C(C=C3)Cl)CC=C |
Origin of Product |
United States |
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